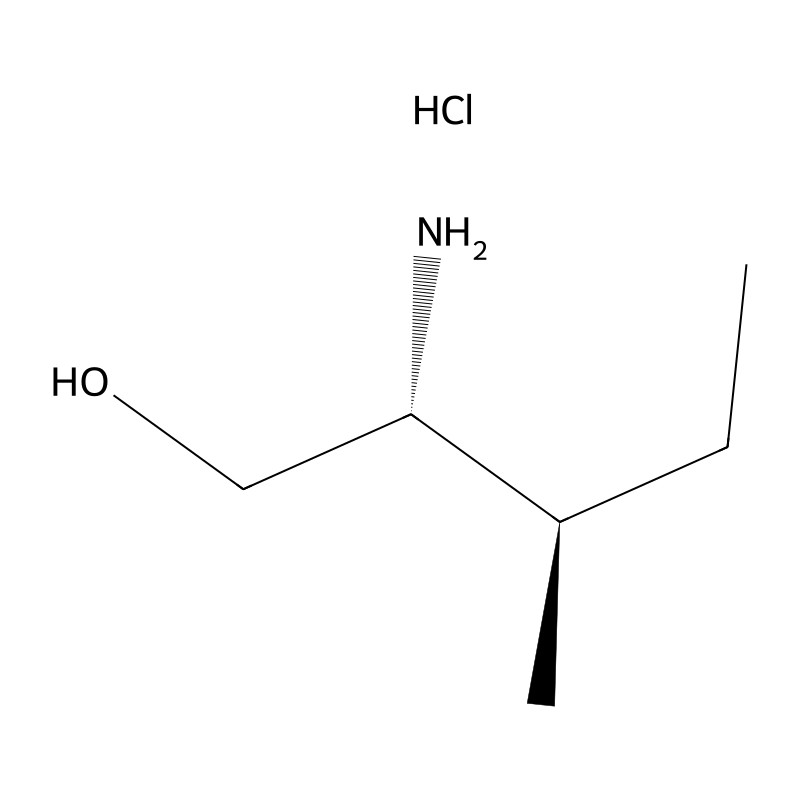

D-Isoleucinol hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

D-Isoleucinol hydrochloride is a chemical compound that is the hydrochloride salt of D-isoleucinol, which is the D-enantiomer of isoleucine. The molecular formula for D-isoleucinol hydrochloride is and it has a molecular weight of approximately 151.66 g/mol. It is characterized by its branched-chain structure, which is typical of amino acids, and plays a crucial role in various biological processes. As an amino acid derivative, it is involved in protein synthesis and metabolic pathways.

- Transamination: This reaction involves the transfer of an amino group to a keto acid, forming new amino acids. D-Isoleucinol can act as an amino donor in this process.

- Decarboxylation: Under certain conditions, D-isoleucinol can lose a carboxyl group to form amines, which can further participate in other bio

D-Isoleucinol exhibits various biological activities:

- Metabolic Role: It functions as a metabolite in organisms such as Saccharomyces cerevisiae and Escherichia coli, contributing to nitrogen metabolism and energy production .

- Potential Therapeutic Effects: Similar to other branched-chain amino acids, D-isoleucinol may have implications in treating conditions like hepatic encephalopathy and muscle wasting due to its role in protein synthesis and energy metabolism .

The synthesis of D-isoleucinol hydrochloride can be achieved through several methods:

- Enzymatic Synthesis: Using specific enzymes that catalyze the conversion of L-isoleucine to D-isoleucine through stereoselective processes.

- Chemical Synthesis: This involves various organic reactions including acetylation and separation techniques to yield the desired enantiomer from racemic mixtures .

- Reduction Reactions: D-Isoleucinol can be synthesized from corresponding keto acids through reduction processes.

These methods highlight the versatility in producing this compound for research and industrial applications.

D-Isoleucinol hydrochloride has several applications:

- Nutritional Supplements: It is often included in formulations aimed at enhancing athletic performance or recovery due to its role as an essential amino acid.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting metabolic disorders.

- Biotechnology: Used in fermentation processes and as a growth supplement for yeast and bacteria in laboratory settings.

D-Isoleucinol hydrochloride shares similarities with other branched-chain amino acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Isoleucine | C6H13NO2 | The L-enantiomer involved in protein synthesis. |

| L-Valine | C5H11NO2 | Another branched-chain amino acid crucial for growth. |

| L-Leucine | C6H13NO2 | Known for its role in muscle repair and growth. |

| D-Alloisoleucine | C6H13NO2 | A stereoisomer with different metabolic pathways. |

Uniqueness of D-Isoleucinol Hydrochloride:

D-Isoleucinol hydrochloride stands out due to its specific stereochemistry, which influences its biological activity differently from its L-counterpart and other branched-chain amino acids. Its unique properties may lead to distinct metabolic pathways and therapeutic applications not shared by other similar compounds.

The enzymatic processing of D-Isoleucinol hydrochloride involves complex metabolic networks in diverse microorganisms, each employing distinct biochemical strategies for substrate utilization and product formation. These pathways demonstrate remarkable adaptability and metabolic flexibility across different bacterial species.

In Escherichia coli, underground metabolic pathways provide alternative routes for isoleucine biosynthesis when canonical pathways are disrupted [1]. The organism can harness two distinct mechanisms: under aerobic conditions, cystathionine gamma-synthase exhibits promiscuous activity, cleaving O-succinyl-L-homoserine to generate 2-ketobutyrate, a key precursor in isoleucine metabolism. Under anaerobic conditions, pyruvate formate-lyase enables 2-ketobutyrate biosynthesis from propionyl-CoA and formate, demonstrating metabolic redundancy that allows for optimal carbon source utilization [1].

Pseudomonas putida employs a sophisticated enzymatic cascade for both D-isoleucine and L-isoleucine metabolism [2]. The pathway involves deamination of D-isoleucine through oxidative processes and L-isoleucine through transamination, followed by oxidative decarboxylation and beta-oxidation of the ethyl side chain. This dual-substrate capability requires at least three separate inductive events: D-amino acid dehydrogenase induction during D-isoleucine exposure, branched-chain keto dehydrogenase induction with 2-keto-3-methylvalerate, and specialized enzymes including tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase for complete substrate processing [2].

Bacillus subtilis utilizes D-amino acid racemases for biofilm regulation and structural maintenance [3]. The organism produces specific D-amino acids including D-leucine, D-methionine, D-tryptophan, and D-tyrosine through racemases YlmE and RacX. These D-amino acids function as signaling molecules for biofilm disassembly when nutrients become limiting, demonstrating the regulatory role of D-amino acid metabolism in bacterial community dynamics [3].

Rhodospirillum rubrum employs isoleucine biosynthesis as a photoheterotrophic electron sink mechanism [4]. Under illuminated conditions, the organism exhibits elevated isoleucine content, with light stress further enhancing this phenomenon. The pathway serves as a critical mechanism for oxidizing excess reduced equivalents generated during photoheterotrophic growth, highlighting the connection between amino acid metabolism and cellular redox balance [4].

Ureibacillus thermosphaericus demonstrates thermostable enzymatic processing through meso-diaminopimelate dehydrogenase, which can be engineered to create D-amino acid dehydrogenase variants with broad substrate specificity [5]. The enzyme exhibits optimal activity at 75°C and maintains stability across a wide pH range, making it suitable for industrial applications requiring thermostable biocatalysts [5].

Enzyme Specificity and Kinetic Analysis

The enzymatic processing of D-Isoleucinol hydrochloride involves several key enzymes with distinct kinetic properties and substrate specificities. Detailed kinetic analysis reveals the mechanistic basis for enzymatic selectivity and efficiency in D-amino acid transformations.

D-amino acid dehydrogenase systems exhibit remarkable substrate specificity variations depending on their source organism and genetic modifications. The wild-type enzyme from Ureibacillus thermosphaericus shows a Km value of 38.1 mM for D-lysine and 31.9 μM for NADP+, with a maximum velocity of 23.2 μmol/min/mg at 50°C [6]. The enzyme demonstrates strict stereospecificity for D-amino acids while exhibiting no activity toward L-amino acid substrates.

Engineered variants display significantly altered kinetic parameters. The D94A mutant shows enhanced activity toward D-phenylalanine with a specific activity of 5.33 μmol/min/mg, representing a 54-fold improvement over the parent enzyme [6]. This mutation dramatically alters substrate specificity, with the enzyme showing 6 to 25-fold higher activity toward D-leucine, D-norleucine, D-methionine, D-isoleucine, and D-tryptophan compared to the wild-type enzyme [6].

D-amino acid oxidase enzymes exhibit different kinetic behaviors depending on their source. Rhodotorula gracilis D-amino acid oxidase shows temperature and pH optima centered between 40-45°C and pH 8.0-8.5, respectively [7]. The enzyme demonstrates exceptional turnover rates with kcat values of 43,250 min⁻¹ for D-alanine and 31,370 min⁻¹ for D-valine, indicating highly efficient catalytic processing [7]. Nonpolar and aromatic D-amino acids serve as the preferred substrates, with the enzyme following a Ping Pong Bi Bi kinetic mechanism [7].

Meso-diaminopimelate dehydrogenase represents a unique enzyme class capable of recognizing stereochemical differences in meso-diaminopimelate substrates. The enzyme from Symbiobacterium thermophilum demonstrates hexameric structure and exhibits optimal activity at pH 10.5 and 75°C [8]. The enzyme shows dual cofactor specificity for both NADP+ and NAD+, with broad substrate specificity for reductive amination of various 2-oxo acids [8].

D-amino acid transaminase systems require pyridoxal phosphate as a cofactor and demonstrate specific kinetic parameters for different D-amino acid substrates. The enzyme from Aminobacterium colombiense shows optimal activity with D-glutamate, exhibiting specific interactions between the negatively charged α-carboxylate group and arginine residues, while the γ-carboxylate group forms stable interactions with lysine residues [9].

Kinetic analysis reveals that substrate binding affinity varies significantly among different D-amino acid substrates. For D-aspartate, the enzyme shows almost 60-fold higher Km values compared to D-glutamate, indicating weaker binding affinity due to the shorter side chain length [9]. Molecular dynamics simulations confirm that optimal substrate recognition requires specific electrostatic interactions between charged amino acid residues and complementary enzyme binding sites [9].

Industrial Applications of Enzymatic Processing

The industrial applications of D-Isoleucinol hydrochloride enzymatic processing span multiple sectors, with significant emphasis on pharmaceutical production, biotechnology manufacturing, and chemical synthesis applications. These applications leverage the unique stereochemical properties and enzymatic transformations of D-amino acid derivatives.

Pharmaceutical Production represents the most significant industrial application, with D-amino acid derivatives serving as crucial chiral intermediates for drug synthesis. The hydantoinase process exemplifies large-scale enzymatic D-amino acid production, where hydantoin racemase, D-hydantoinase, and D-carbamoylase work in cascade to produce various D-amino acids with high yield and enantioselectivity [10]. D-valine production through this process reaches 88% conversion in 48 hours starting from 50 g/L of D,L-5-isopropylhydantoin, demonstrating industrial viability [10].

Recent developments in pharmaceutical applications include the production of D-tryptophan for drugs treating erectile dysfunction and pulmonary arterial hypertension. The optimized three-enzyme system achieves 99.4% yield and >99.9% enantiomeric excess within 12 hours, with productivity reaching 36.6 g/L/day at 0.5 L scale [10]. This represents a significant advancement in cost-effective pharmaceutical intermediate production.

Biotechnology Manufacturing applications focus on developing scalable enzyme production systems for D-amino acid processing. Fed-batch fermentation strategies using recombinant Escherichia coli expressing D-amino acid oxidase have achieved 26.03 g dry cell weight/L biomass with 390.0 U/g dry cell weight specific activity [11]. The process optimization includes co-expression of catalase to manage hydrogen peroxide toxicity and addition of exogenous D-alanine to relieve cellular stress, resulting in 78% and 84% improvements in biomass and enzyme activity, respectively [11].

Industrial fermentation processes employ sophisticated monitoring and control systems to optimize D-amino acid production. Continuous monitoring of inoculum mass, pH, feed rate, aeration intensity, and temperature ensures consistent product quality and yield [12]. Fed-batch production systems maintain cells and products in the reactor to achieve higher productivity, with nutrients supplied continuously to support optimal metabolic activity [12].

Chemical Synthesis applications leverage enzymatic processing for asymmetric synthesis of optically pure compounds. The stereoinversion cascade involving L-amino acid deaminase and D-amino acid dehydrogenase achieves quantitative conversion of L-amino acids to D-amino acids with >99% enantiomeric excess [13]. This biocatalytic approach offers significant advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact [13].

The integration of formate dehydrogenase-based NADPH recycling systems enhances the economic viability of enzymatic processes by reducing cofactor costs and improving overall atom economy [13]. These systems demonstrate the potential for sustainable chemical synthesis using enzymatic catalysis as an alternative to conventional chemical processes.

Analytical Applications include the development of biosensors for D-amino acid detection and quantification. Engineered D-amino acid dehydrogenase variants enable specific detection of D-isoleucine within a range of 1.0-50 μM, with high selectivity against stereoisomers and enantiomers [5]. These biosensor applications provide valuable tools for process monitoring and quality control in industrial D-amino acid production.

Dates

Explore Compound Types